N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-[3-(2-Phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring two distinct triazole moieties: a 1H-1,2,4-triazole ring substituted with a 2-phenylethyl group and a [1,2,4]triazolo[4,3-a]pyridine fused system. The molecule also contains a flexible butanamide linker, which may enhance its conformational adaptability for target binding.
Crystallographic analysis using programs like SHELX could aid in elucidating its 3D structure and intermolecular interactions, which are critical for understanding its mechanism of action .
Properties
Molecular Formula |
C20H21N7O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N7O/c28-19(11-6-10-18-25-24-17-9-4-5-14-27(17)18)22-20-21-16(23-26-20)13-12-15-7-2-1-3-8-15/h1-5,7-9,14H,6,10-13H2,(H2,21,22,23,26,28) |
InChI Key |
MXUZDNCECHGEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include hydrazine, phenylacetic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual triazole systems and amide linker. Below is a comparative analysis with analogous compounds based on structural and synthetic similarities:
Table 1: Structural and Functional Comparison
| Compound Name/Structure | Key Features | Molecular Weight (g/mol) | Hypothesized Activity |
|---|---|---|---|
| Target Compound | Dual triazole systems, butanamide linker, phenylethyl substituent | ~407.45 | Kinase inhibition, antimicrobial |
| N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide | Pyrazole-thiazole core, amide linkage | ~434.50 | Anticancer, anti-inflammatory |
| 1,2,4-Triazole-3-thione derivatives | Single triazole ring with sulfur substitution | ~150–300 | Antifungal, antiviral |
| [1,2,4]Triazolo[4,3-a]pyridine analogs | Fused triazole-pyridine system | ~200–350 | CNS modulation, kinase inhibition |
Structural Similarities and Differences
- Triazole Systems : The target compound’s 1,2,4-triazole and fused [1,2,4]triazolo[4,3-a]pyridine moieties distinguish it from simpler triazole derivatives. This dual system may enhance binding to proteins with hydrophobic pockets (e.g., kinases) compared to single-triazole analogs .
- Substituent Effects : The phenylethyl group on the triazole ring may increase lipophilicity, aiding membrane penetration but risking solubility issues—a common challenge in pyrazole/thiazole-based analogs .
Pharmacological Potential
- Kinase Inhibition: Fused triazolo-pyridine systems are prevalent in kinase inhibitors (e.g., JAK2 inhibitors). The target compound’s structure aligns with scaffolds known to disrupt ATP-binding sites .
- Antimicrobial Activity : 1,2,4-Triazole derivatives often exhibit antifungal properties. However, the absence of a thione group (common in antifungal triazoles) may limit this activity in the target compound.
Biological Activity
N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple triazole moieties. Its molecular formula is with a molecular weight of approximately 337.379 g/mol. The presence of phenylethyl and triazole groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to first-line antibiotics such as ampicillin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : Research indicates that related triazole derivatives can inhibit cancer cell proliferation in various cell lines. For example, studies have shown significant cytotoxic effects against lung carcinoma (H157) and kidney fibroblast (BHK-21) cell lines . The mechanisms involved often include apoptosis induction and cell cycle arrest.
Anti-inflammatory and Analgesic Effects
Triazole compounds are known for their anti-inflammatory properties:
- Mechanistic Insights : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their analgesic effects .
Case Studies
- Antibacterial Evaluation : A study conducted on synthesized triazolo derivatives demonstrated that certain compounds exhibited MIC values as low as 16 μg/mL against E. coli, showcasing their potential as effective antibacterial agents .
- Anticancer Screening : Another research effort evaluated the anticancer activity of triazole derivatives against several cancer cell lines. Results indicated that specific compounds led to a significant reduction in cell viability through apoptosis pathways .
Summary of Findings
The biological activity of this compound reflects its potential as a versatile therapeutic agent. The following table summarizes key biological activities associated with this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
